
Ethyl3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C8H13BrO4. It is a clear, pale liquid with a molecular weight of 267.12 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 4,4-dimethoxy-2-methyl-2-butenoate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Reduction Reactions: The major product is ethyl 4,4-dimethoxy-2-methyl-2-butenoate.
Oxidation Reactions: The major products depend on the specific oxidizing agent and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various products that can interact with different biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate can be compared with other similar compounds, such as:
Methyl 4-bromocrotonate: This compound has a similar structure but differs in the ester group (methyl vs. ethyl).
Ethyl 4-bromo-2-butenoate: This compound lacks the dimethoxy groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.
Ethyl 3-bromo-2-butenoate: This compound lacks the dimethoxy and methyl groups present in ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate.
The uniqueness of ethyl 3-bromo-4,4-dimethoxy-2-methyl-2-butenoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15BrO4 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
ethyl (Z)-3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3/b7-6- |
InChI-Schlüssel |
NTIUDPXPWABBQB-SREVYHEPSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C(OC)OC)\Br)/C |
Kanonische SMILES |
CCOC(=O)C(=C(C(OC)OC)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate](/img/structure/B12278078.png)
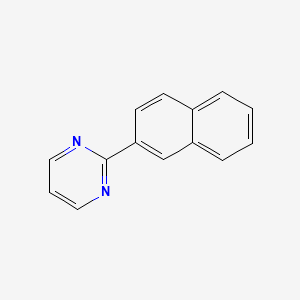
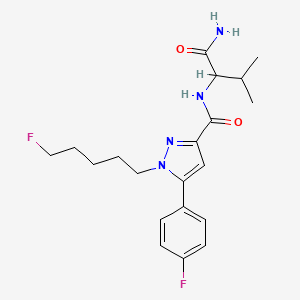
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
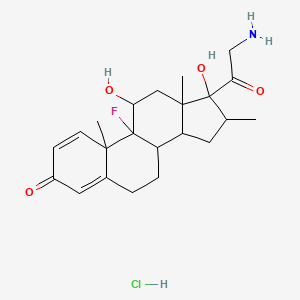
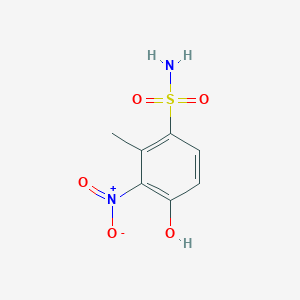
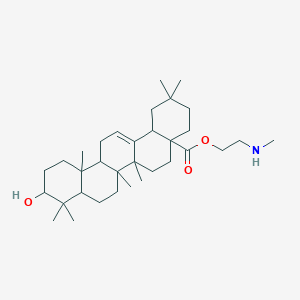

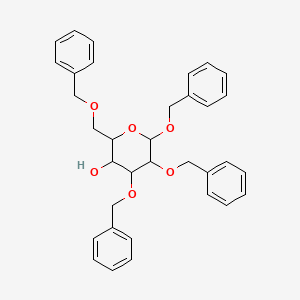
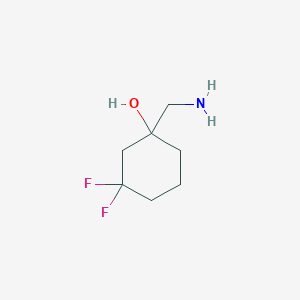

![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)
